molecular formula C10H20N2O3 B14795884 tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1245646-45-0

tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate

Katalognummer: B14795884
CAS-Nummer: 1245646-45-0
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: CAIOFEOLTUNMOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of functional groups at specific positions on the ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both amino and hydroxyl groups at the 4-position. This unique combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

1245646-45-0

Molekularformel

C10H20N2O3

Molekulargewicht

216.28 g/mol

IUPAC-Name

tert-butyl 4-amino-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7,11H2,1-3H3

InChI-Schlüssel

CAIOFEOLTUNMOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.